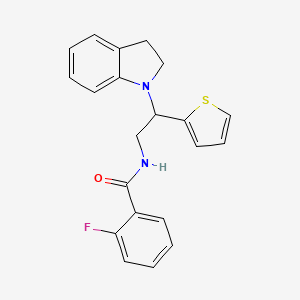
2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and is known for its unique chemical structure, which makes it an attractive candidate for various research studies. In
Scientific Research Applications
Pharmacological Evaluation and Receptor Studies
MT2 Receptor Ligands : A series of compounds, including analogs similar to the specified chemical structure, were evaluated for their binding affinity and intrinsic activity at melatonin receptors. These compounds showed selectivity for MT2 receptors over MT1 receptors, acting as partial agonists or antagonists. This selectivity and activity suggest potential applications in sleep disorders and circadian rhythm regulation (Mesangeau et al., 2011).
Serotonin 1A Receptor Imaging : Fluoro-N-substituted compounds were utilized in positron emission tomography (PET) studies to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. These studies highlight the potential use of similar fluorinated compounds as molecular imaging probes to study neurological conditions (Kepe et al., 2006).
Synthetic and Catalytic Applications
- Nickel Ferrite Nanoparticles : Research on similar indole derivatives synthesized in the presence of nickel ferrite nanoparticles demonstrated their application in organic synthesis. These compounds were further screened for antioxidant and antimicrobial activities, indicating their relevance in developing new therapeutic agents (Rao et al., 2019).
Crystal Structure Analysis
- Structural Insights : The crystal structure analysis of related compounds provides detailed information on molecular conformation, intermolecular interactions, and potential for supramolecular aggregation. Such studies are crucial for understanding the chemical and physical properties of new compounds, which can inform their applications in material science and drug design (Sharma et al., 2016).
Molecular Docking and Biological Evaluation
- Anticancer Agents : Novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives, akin to the specified compound, have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. These studies underline the potential of such compounds in cancer therapy, with specific derivatives showing potent activity comparable to standard drugs (Vallri et al., 2020).
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds can bind with high affinity to multiple receptors , suggesting that “2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide” might interact with various biological targets.
Mode of action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific mode of action of “2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide” would depend on its specific targets and the nature of its interactions with them.
Biochemical pathways
The affected pathways would depend on the specific targets of “2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide”. Given the wide range of activities of indole derivatives , it could potentially influence multiple biochemical pathways.
Result of action
The molecular and cellular effects of “2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide” would depend on its specific mode of action and the biochemical pathways it affects. Given the diverse biological activities of indole derivatives , it could potentially have a wide range of effects.
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAILEZWBJOISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2632034.png)
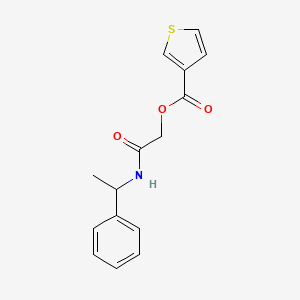
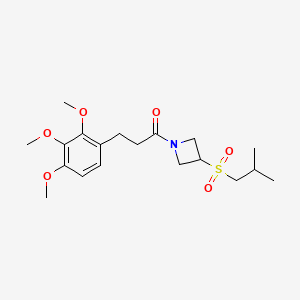
![2-Methyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2632037.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2632040.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-dimethylbutan-1-one](/img/structure/B2632041.png)
![5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2632044.png)
![ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate](/img/structure/B2632047.png)
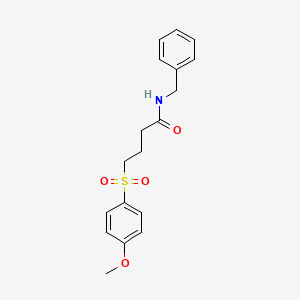
![2-phenyl-7-(pyrrolidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2632049.png)
![2-(2-fluorophenoxy)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2632050.png)
![1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2632051.png)
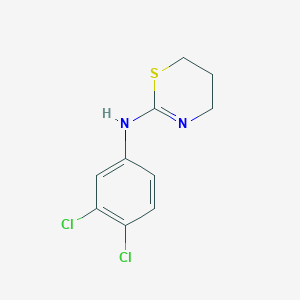
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2632057.png)